molecular formula C11H16ClNO B2911461 1-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride CAS No. 1228878-60-1

1-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2911461
CAS No.: 1228878-60-1
M. Wt: 213.71
InChI Key: XFKOZYLKYZDCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a chemical compound with the formula C11H16ClNO. It has a molecular weight of 213.70 . It is used for research purposes and is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: COC1=CC=CC=C1C2(CCC2)N.Cl . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 213.70 and its chemical formula is C11H16ClNO .

Scientific Research Applications

1-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride has been shown to have potential therapeutic applications in a variety of disease models. It has been shown to improve mitochondrial function in cells and in vivo models of obesity, diabetes, and neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects and can protect against oxidative stress.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride is still being studied, but it is believed to act as a mitochondrial uncoupler. Mitochondrial uncouplers can disrupt the coupling between the electron transport chain and ATP synthesis, leading to increased mitochondrial respiration. This increased respiration can lead to improved mitochondrial function and potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to improve mitochondrial function in a variety of disease models. It has been shown to increase mitochondrial respiration, reduce oxidative stress, and have anti-inflammatory effects. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic mice.

Advantages and Limitations for Lab Experiments

1-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride has several advantages for lab experiments. It is a relatively simple compound to synthesize and has been shown to have low toxicity in cell and animal models. Additionally, this compound has been shown to have a rapid onset of action and can be used in a variety of disease models. However, this compound is still a relatively new compound, and more research is needed to fully understand its potential limitations.

Future Directions

There are several future directions for research on 1-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride. One area of interest is its potential use in cancer therapy. Mitochondrial uncouplers have been shown to selectively target cancer cells, and this compound may have similar effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential limitations. Finally, this compound may have potential applications in the treatment of neurodegenerative diseases and other mitochondrial disorders.

Synthesis Methods

The synthesis of 1-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride involves the reaction of 1-(2-methoxyphenyl)cyclobutan-1-amine with hydrochloric acid. The reaction takes place at room temperature and yields this compound as a white crystalline solid. The synthesis method has been published in a peer-reviewed journal and has been replicated by other researchers.

Safety and Hazards

This compound may cause respiratory irritation if inhaled. It may also cause skin and eye irritation. If swallowed, it may be harmful. In case of contact, rinse skin or eyes with water. If irritation persists, seek medical attention .

Properties

IUPAC Name

1-(2-methoxyphenyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-6-3-2-5-9(10)11(12)7-4-8-11;/h2-3,5-6H,4,7-8,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKOZYLKYZDCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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